![molecular formula C9H16N2O2 B13791691 Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate CAS No. 784083-82-5](/img/structure/B13791691.png)
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic organic compound with a unique structure that includes a diazabicyclo framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including synthetic chemistry and medicinal chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile reagent and catalyst.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired compound in good yields . The reaction conditions often involve room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cycloaddition reactions on a larger scale. The scalability of these reactions would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophiles or electrophiles used.
科学研究应用
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in cycloaddition reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of complex organic molecules.
作用机制
The mechanism by which Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate exerts its effects involves its ability to act as a nucleophile and a base. Its diazabicyclo structure allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
相似化合物的比较
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst and reagent in organic synthesis.
3,8-Diazabicyclo[3.2.1]octane: Another compound with a similar structure but different reactivity and applications.
Tropane Alkaloids: Compounds with a similar bicyclic structure that are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in various fields of scientific research and industrial applications.
属性
CAS 编号 |
784083-82-5 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3 |
InChI 键 |
STABTCVRLBWOIJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


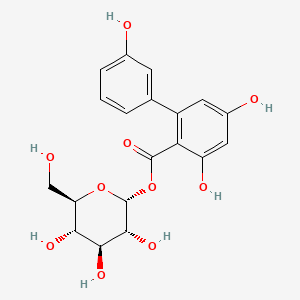
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
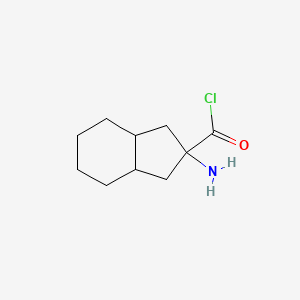
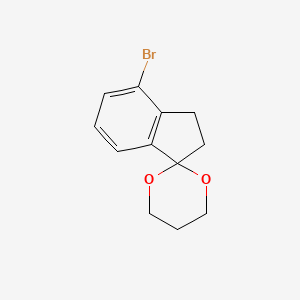
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
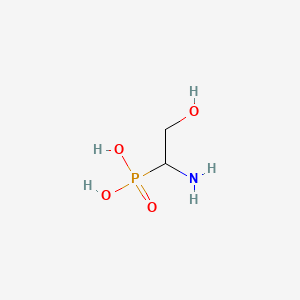
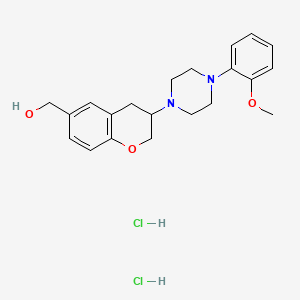
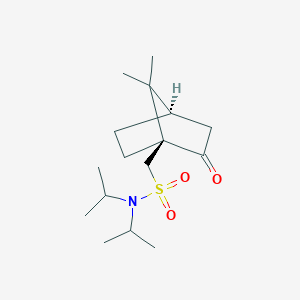
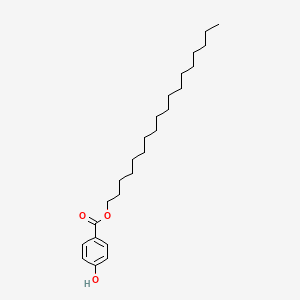
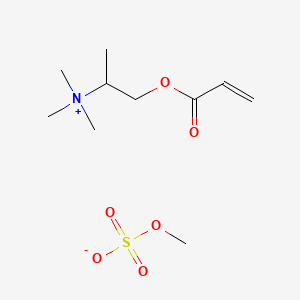
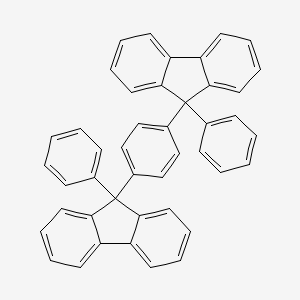
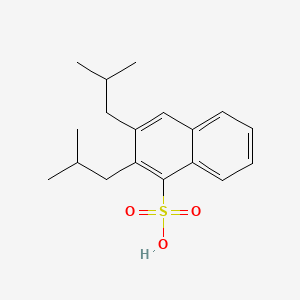
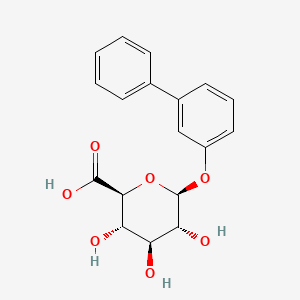
![N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide](/img/structure/B13791703.png)
